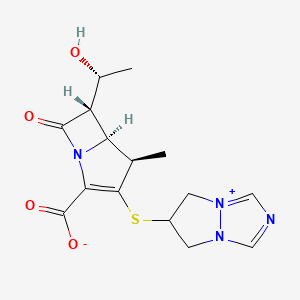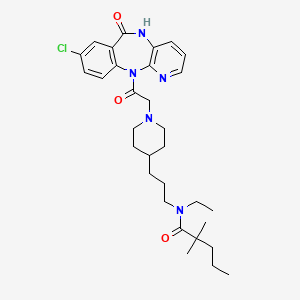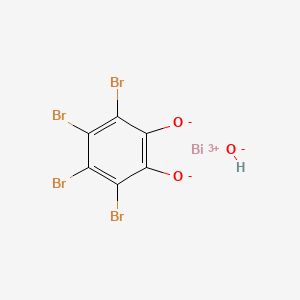
3-(2-aminoquinazolin-6-yl)-4-methyl-1-(4-(oxazol-2-yl)phenyl)pyridin-2(1H)-one
Vue d'ensemble
Description
AMG-25 is a Novel potent and selective inhibitor of c-Kit.
Applications De Recherche Scientifique
Cancer Therapeutics: Targeting c-Kit
AMG-25 exhibits potent inhibition of the c-Kit receptor, which is implicated in various types of cancers, particularly gastrointestinal stromal tumors (GISTs). The compound shows more than 200-fold selectivity against other kinases such as KDR, p38, Lck, and Src . This high degree of selectivity makes AMG-25 a promising candidate for targeted cancer therapy, especially for treating tumors that are driven by c-Kit mutations or overexpression .
Pharmacokinetic Optimization
The desirable pharmacokinetic properties of AMG-25 suggest its potential for development into a therapeutic drug. Its stability and solubility in DMSO and water indicate that it can be effectively delivered into the system and maintained at therapeutic levels . This aspect of AMG-25 is crucial for its application in long-term treatments, such as chronic cancer therapies.
Mast Cell Disorders
c-Kit plays a significant role in mast cell biology. AMG-25’s ability to selectively inhibit c-Kit could be leveraged in the treatment of mast cell-related disorders, including certain inflammatory and autoimmune diseases . By modulating the activity of mast cells, AMG-25 may help in controlling the symptoms and progression of these conditions.
Hematological Research
In the context of hematological research, AMG-25 can be used to study the role of c-Kit in the growth and differentiation of blood cells. Its selective inhibition of c-Kit can provide insights into the signaling pathways involved in hematopoiesis and the development of blood-related disorders .
Drug Resistance Studies
The development of resistance to c-Kit inhibitors is a significant challenge in cancer treatment. AMG-25 can be used in research to understand the mechanisms behind drug resistance and to develop strategies to overcome it. Its high selectivity and potency make it an excellent tool for studying the dynamics of kinase inhibitor resistance .
Molecular Modeling and Drug Design
AMG-25 can serve as a lead compound in the design of new c-Kit inhibitors. Its structure and activity relationship can be analyzed through molecular modeling to identify key features that contribute to its potency and selectivity. This information can guide the synthesis of novel compounds with improved efficacy and reduced side effects .
Mécanisme D'action
Target of Action
AMG-25 exhibits potent inhibition of c-Kit , a protein that plays a crucial role in cell survival and proliferation . This compound has shown more than 200-fold selectivity against other proteins such as KDR, p38, Lck, and Src .
Mode of Action
AMG-25 interacts with its primary target, c-Kit, by binding to it and inhibiting its function . This interaction results in the suppression of the protein’s activity, thereby affecting the survival and proliferation of cells .
Biochemical Pathways
Given that c-kit is involved in several signaling pathways, including the mapk, pi3k/akt, and jak/stat pathways, it is likely that amg-25 impacts these pathways through its inhibition of c-kit .
Result of Action
The molecular and cellular effects of AMG-25’s action largely depend on its inhibition of c-Kit. By suppressing c-Kit activity, AMG-25 can potentially influence cell survival and proliferation, leading to effects at the cellular level .
Propriétés
IUPAC Name |
3-(2-aminoquinazolin-6-yl)-4-methyl-1-[4-(1,3-oxazol-2-yl)phenyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c1-14-8-10-28(18-5-2-15(3-6-18)21-25-9-11-30-21)22(29)20(14)16-4-7-19-17(12-16)13-26-23(24)27-19/h2-13H,1H3,(H2,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFSMGCBFTXTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)C3=NC=CO3)C4=CC5=CN=C(N=C5C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoquinazolin-6-yl)-4-methyl-1-(4-(oxazol-2-yl)phenyl)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



ethanoic Acid](/img/structure/B1666950.png)
![(2R,6S,13aR,14aR,16aS,Z)-6-(((Cyclopentyloxy)carbonyl)amino)-2-((2-(2-isobutyramidothiazol-4-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-5,16-dioxo-1,2,3,6,7,8,9,10,11,13a,14,15,16,16a-tetradecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecine-14a(5H)-carboxylic acid](/img/structure/B1666951.png)
![4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B1666953.png)

![3-Amino-4-(1,1-difluoropropyl)-6-(4-methylsulfonylpiperidin-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1666958.png)
![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one](/img/structure/B1666959.png)







![2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid](/img/structure/B1666973.png)